2,3-Dihydrobenzofuran-3-acetic acid
Overview
Description
2,3-Dihydrobenzofuran-3-acetic acid is a compound with the molecular formula C10H10O3 . It is a derivative of 2,3-dihydrobenzofuran, a heterocyclic compound found in various biologically active natural and pharmaceutical products .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans has been a subject of interest due to their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . Different methods have been established towards the synthesis of 2,3-dihydrobenzofurans involved via intra- and inter-molecular reactions .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound has a molecular weight of 178.18 g/mol .Chemical Reactions Analysis
Benzofuran compounds, including this compound, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These properties have led to the development of various synthetic strategies for these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 178.18 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .Scientific Research Applications
Anti-Inflammatory Potential
2,3-Dihydrobenzofuran-3-acetic acid and its derivatives have been explored for their potential anti-inflammatory properties. A study conducted by Hirose, Kuriyama, Kato, and Toyoshima (1976) revealed that certain derivatives, particularly those with a methyl group alpha to the acetic acid function, showed enhanced anti-inflammatory activity in preliminary screening tests. The compound alpha-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-alpha-methyl-5-acetic acid demonstrated the most potent activity within the series studied (Hirose et al., 1976).
Synthetic Chemistry
This compound is also valuable in synthetic chemistry. Furst et al. (2020) described a process for synthesizing 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols using a catalytic system. This method is significant for creating highly functionalized compounds, demonstrating the versatility of 2,3-dihydrobenzofuran derivatives in chemical synthesis (Furst et al., 2020).
Pharmacological Applications
Apart from its potential in anti-inflammatory therapies, derivatives of this compound have been studied for various pharmacological applications. For instance, Hirose, Kuriyama, and Toyoshima (1976) synthesized a series of 2-(N-substituted amino) methyl-2, 3-dihydrobenzofurans to examine their analgesic activity. Some compounds in this series exhibited significant analgesic effects, highlighting the therapeutic potential of these derivatives (Hirose et al., 1976).
Biocatalysis and Drug Synthesis
The compound has also found application in biocatalysis and drug synthesis. Vargas, Khade, Zhang, and Fasan (2019) reported a biocatalytic strategy for synthesizing stereochemically rich 2,3-dihydrobenzofurans. This method allows for the construction of these compounds with high diastereo- and enantioselectivity, which is crucial in drug development (Vargas et al., 2019).
Natural Product Synthesis
Chen, Pitchakuntla, and Jia (2019) reviewed the total syntheses of natural products containing the 2,3-dihydrobenzofuran skeleton, emphasizing the synthetic strategies employed. This demonstrates the relevance of this compound in the synthesis of complex natural products (Chen et al., 2019).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for 2,3-Dihydrobenzofuran-3-acetic acid was not found, it is generally recommended to avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation when handling similar compounds .
Future Directions
The interest in the study of 2,3-dihydrobenzofurans, including 2,3-Dihydrobenzofuran-3-acetic acid, is constantly increasing because of their numerous biological properties . Future research may focus on developing more effective synthetic routes and exploring their potential applications in various fields .
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSBJYPMXMQJTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76570-83-7 | |
Record name | 2-(2,3-dihydro-1-benzofuran-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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